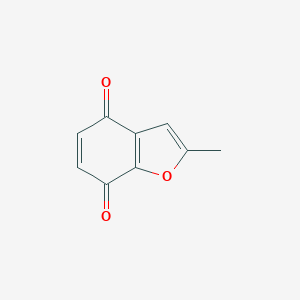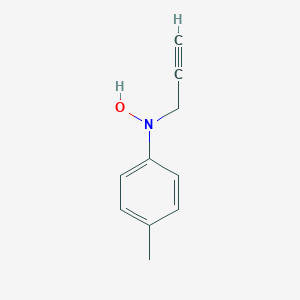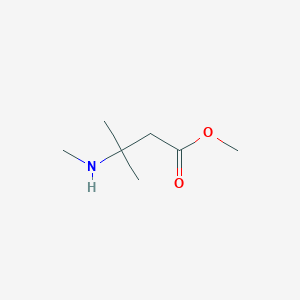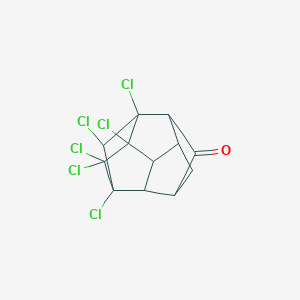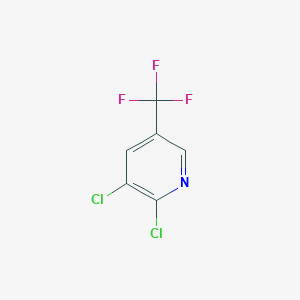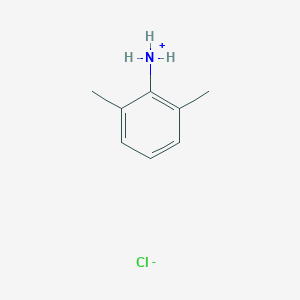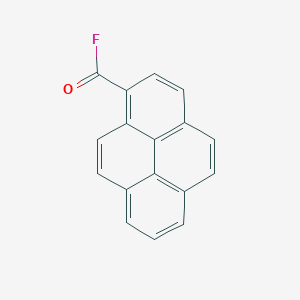
Pyrene-1-carbonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrene-1-carbonyl fluoride (P1CF) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a fluorogenic probe that reacts with amino acids and peptides to form fluorescent derivatives. P1CF has been used in various fields of research, including biochemistry, molecular biology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Pyrene-1-carbonyl fluoride has been widely used as a fluorescent probe for detecting amino acids and peptides. It has been used to study enzyme kinetics, protein-protein interactions, and protein conformational changes. Pyrene-1-carbonyl fluoride has also been used to study the activity of proteases and peptidases, as well as the binding of peptides to receptors.
Wirkmechanismus
Pyrene-1-carbonyl fluoride reacts with the amino group of amino acids and peptides to form fluorescent derivatives. The reaction involves the formation of an amide bond between the carbonyl group of Pyrene-1-carbonyl fluoride and the amino group of the amino acid or peptide. The resulting fluorescent derivative emits light at a wavelength of 400-500 nm upon excitation at 340-360 nm.
Biochemische Und Physiologische Effekte
Pyrene-1-carbonyl fluoride has been shown to have low toxicity and does not interfere with enzyme activity or protein function. It has been used to study the binding of peptides to receptors and the activity of proteases and peptidases. Pyrene-1-carbonyl fluoride has also been used to study protein conformational changes and protein-protein interactions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Pyrene-1-carbonyl fluoride in lab experiments include its high sensitivity and specificity for detecting amino acids and peptides. It is also relatively easy to use and does not require complex instrumentation. However, Pyrene-1-carbonyl fluoride has some limitations, including its limited solubility in water and its sensitivity to pH and temperature.
Zukünftige Richtungen
There are several future directions for the use of Pyrene-1-carbonyl fluoride in scientific research. One potential application is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Pyrene-1-carbonyl fluoride could also be used to study the structure and function of membrane proteins, which are important targets for drug development. Additionally, Pyrene-1-carbonyl fluoride could be used to study the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
Conclusion:
In conclusion, Pyrene-1-carbonyl fluoride is a promising tool for scientific research due to its unique properties as a fluorogenic probe. It has been used in various fields of research, including biochemistry, molecular biology, and pharmacology. Pyrene-1-carbonyl fluoride has several advantages, including its high sensitivity and specificity for detecting amino acids and peptides. However, it also has some limitations, including its limited solubility in water and sensitivity to pH and temperature. Overall, Pyrene-1-carbonyl fluoride has the potential to be an important tool for advancing scientific research in the future.
Synthesemethoden
Pyrene-1-carbonyl fluoride can be synthesized by reacting pyrene-1-carboxylic acid with thionyl chloride and then treating the resulting pyrene-1-carbonyl chloride with potassium fluoride. The reaction yields Pyrene-1-carbonyl fluoride, which is a yellowish powder with a melting point of 87-88°C.
Eigenschaften
CAS-Nummer |
138143-24-5 |
|---|---|
Produktname |
Pyrene-1-carbonyl fluoride |
Molekularformel |
C17H9FO |
Molekulargewicht |
248.25 g/mol |
IUPAC-Name |
pyrene-1-carbonyl fluoride |
InChI |
InChI=1S/C17H9FO/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H |
InChI-Schlüssel |
PKUXJHNVOXZUEX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)F |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)F |
Andere CAS-Nummern |
138143-24-5 |
Synonyme |
pyrene-1-carbonyl fluoride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



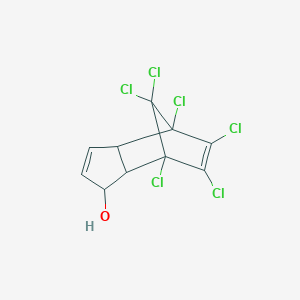
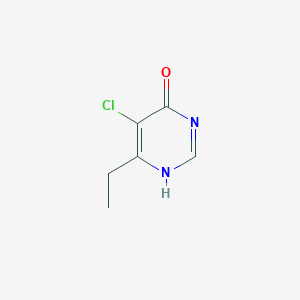
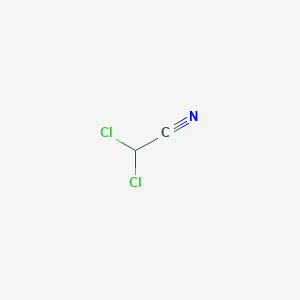
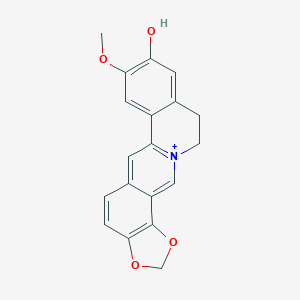
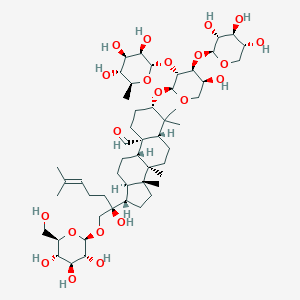
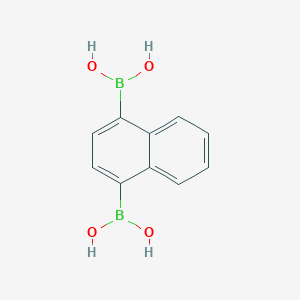
![N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150192.png)
